molecular formula C15H16N2O4 B2753265 4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one CAS No. 1101196-25-1

4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one

Cat. No.: B2753265
CAS No.: 1101196-25-1
M. Wt: 288.303
InChI Key: UYCSNJFIXIRCPZ-UHFFFAOYSA-N
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Description

4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological properties, making them significant in various fields of scientific research .

Chemical Reactions Analysis

4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one can be compared with other benzofuran derivatives such as:

These compounds share similar structural features but differ in their specific substitutions, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-14(18)16-6-7-17(9)15(19)12-8-10-4-3-5-11(20-2)13(10)21-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCSNJFIXIRCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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